molecular formula C5H7Br3N2 B1524186 4-Bromo-pyridin-3-ylamine dihydrobromide CAS No. 1220039-37-1

4-Bromo-pyridin-3-ylamine dihydrobromide

Cat. No.: B1524186
CAS No.: 1220039-37-1
M. Wt: 334.83 g/mol
InChI Key: BXWGSZFBRXTPKY-UHFFFAOYSA-N
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Description

4-Bromo-pyridin-3-ylamine dihydrobromide is an organic compound with the molecular formula C5H7Br3N2 . It has a molecular weight of 334.8357 g/mol .

Scientific Research Applications

Ligand Synthesis for Metal Coordination

One study focused on the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine to yield a compound that, upon treatment with palladium or platinum, forms complexes where the metal center is bound exclusively by the dipicolylamino moiety. These complexes were further complexed by iron(II) to study their thermal spin transitions, demonstrating a potential application in materials science for temperature-sensitive functions (Tovee et al., 2010).

Coordination Chemistry and Sensing Applications

Another research highlighted the versatility of 2,6-bis(pyrazolyl)pyridines and related ligands in coordination chemistry, including their use in luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions. This indicates their significant role in developing advanced materials for sensing and switchable magnetic properties applications (Halcrow, 2005).

Novel Pyridine Derivatives for Biological Activities

Research on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction has shown potential biological activities, including anti-thrombolytic and biofilm inhibition. This demonstrates the role of such compounds in pharmaceutical research and their potential as candidates for medical applications (Ahmad et al., 2017).

Environmental and Energy Applications

The development of new pyridine derivatives has also been explored for use in dye-sensitized solar cells (DSSCs), where they act as effective additives in bromide/tribromide electrolyte, enhancing the cells' performance. This research indicates the importance of such derivatives in improving renewable energy technologies (Bagheri et al., 2015).

Advanced Materials and Catalysis

Furthermore, pyridine derivatives have been synthesized for applications in catalysis and materials science, where they serve as ligands for copper(II) complexes involved in the synthesis of indolizines, a class of compounds with potential utility in organic synthesis and materials chemistry (Wang et al., 2014).

Properties

IUPAC Name

4-bromopyridin-3-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.2BrH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWGSZFBRXTPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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